

A Comprehensive Spectroscopic Guide to 3-chloro-N-cyclopentylpropanamide

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Compound of Interest

Compound Name:	3-chloro-N-cyclopentylpropanamide
CAS No.:	349403-75-4
Cat. No.:	B1608508

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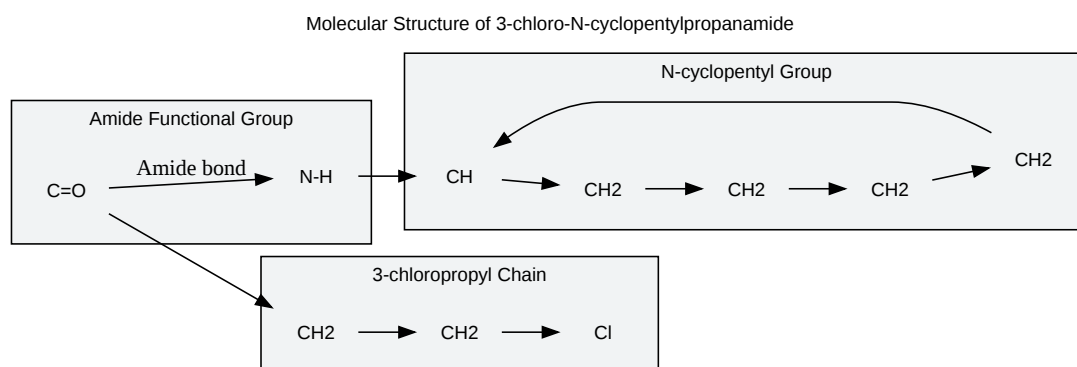
This technical guide provides an in-depth analysis of the spectral data for the compound **3-chloro-N-cyclopentylpropanamide**. In the absence of experimentally acquired spectra in public databases, this document leverages high-fidelity predictive models to present a detailed spectroscopic characterization, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This guide is intended for researchers, scientists, and professionals in drug development, offering a foundational understanding of the molecule's structural features as revealed by modern analytical techniques.

Introduction

3-chloro-N-cyclopentylpropanamide is a halogenated amide with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its molecular structure is paramount for its effective utilization and for regulatory purposes. Spectroscopic analysis is the cornerstone of structural elucidation for organic compounds. This guide explains the causal relationships behind experimental choices and provides a self-validating system of protocols for acquiring and interpreting spectral data.

Molecular Structure and Spectroscopic Correlation

The initial step in any spectroscopic analysis is a thorough examination of the molecule's structure to anticipate the expected spectral features.



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Caption: Key structural features of **3-chloro-N-cyclopentylpropanamide**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For **3-chloro-N-cyclopentylpropanamide**, both ¹H and ¹³C NMR are indispensable.

Experimental Protocol: NMR Data Acquisition

- Sample Preparation: Dissolve approximately 5-10 mg of **3-chloro-N-cyclopentylpropanamide** in 0.6-0.7 mL of deuterated chloroform (CDCl₃). The choice of

CDCl_3 is based on its excellent solubilizing properties for a wide range of organic compounds and its relatively simple solvent residual peak in ^1H NMR.[1][2]

- Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 16 ppm.
 - Use a 30-degree pulse angle to ensure quantitative signal intensity is not a primary concern, while allowing for a shorter relaxation delay.
 - Acquire 16-32 scans to achieve an adequate signal-to-noise ratio.
 - Reference the spectrum to the residual CHCl_3 signal at 7.26 ppm.
- ^{13}C NMR Acquisition:
 - Set the spectral width to approximately 220 ppm.
 - Employ proton decoupling to simplify the spectrum to a series of singlets.
 - Acquire a sufficient number of scans (typically several thousand) to overcome the low natural abundance of ^{13}C .
 - Reference the spectrum to the CDCl_3 triplet at 77.16 ppm.

Predicted ^1H NMR Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~6.0-6.5	Broad s	1H	N-H
~4.1-4.2	m	1H	N-CH
~3.7-3.8	t	2H	Cl-CH ₂ -CH ₂
~2.6-2.7	t	2H	Cl-CH ₂ -CH ₂
~1.9-2.0	m	2H	Cyclopentyl CH ₂
~1.6-1.7	m	2H	Cyclopentyl CH ₂
~1.5-1.6	m	2H	Cyclopentyl CH ₂
~1.4-1.5	m	2H	Cyclopentyl CH ₂

Interpretation of ¹H NMR Spectrum

The predicted ¹H NMR spectrum reveals distinct signals for each proton environment. The downfield broad singlet corresponds to the amide proton, which is often broadened due to quadrupole coupling with the adjacent nitrogen and potential hydrogen bonding. The methine proton on the cyclopentyl ring directly attached to the nitrogen is deshielded by the electronegative nitrogen, appearing as a multiplet around 4.1-4.2 ppm. The two methylene groups of the propyl chain appear as triplets due to coupling with each other. The methylene group adjacent to the chlorine atom is the most downfield of the two due to the deshielding effect of the halogen. The protons on the cyclopentyl ring will exhibit complex overlapping multiplets in the aliphatic region.

Predicted ¹³C NMR Data

Chemical Shift (ppm)	Assignment
~170-172	C=O
~51-53	N-CH
~40-42	Cl-CH ₂ -CH ₂
~38-40	Cl-CH ₂ -CH ₂
~32-34	Cyclopentyl CH ₂
~23-25	Cyclopentyl CH ₂

Interpretation of ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum is consistent with the proposed structure. The carbonyl carbon of the amide is the most downfield signal. The carbon atom of the cyclopentyl ring bonded to the nitrogen appears around 51-53 ppm. The two carbons of the propyl chain are found in the 38-42 ppm range, with the carbon bearing the chlorine atom being slightly more downfield. The remaining two sets of equivalent methylene carbons of the cyclopentyl ring appear in the aliphatic region.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying functional groups within a molecule.

Experimental Protocol: IR Data Acquisition

- Sample Preparation: For a solid sample, the KBr pellet method is a robust choice.^{[3][4][5]}
 - Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr, ~100 mg).
 - Press the mixture into a thin, transparent pellet using a hydraulic press.
- Instrumentation: Acquire the spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

- Data Acquisition:
 - Collect a background spectrum of the empty sample compartment.
 - Place the KBr pellet in the sample holder and collect the sample spectrum.
 - Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
 - The spectrum is typically recorded in the range of 4000-400 cm^{-1} .

Predicted IR Absorption Bands

Wavenumber (cm^{-1})	Intensity	Assignment
~3300	Medium	N-H stretch (amide)
~2960, ~2870	Strong	C-H stretch (aliphatic)
~1640	Strong	C=O stretch (amide I band)
~1550	Strong	N-H bend (amide II band)
~750	Strong	C-Cl stretch

Interpretation of IR Spectrum

The predicted IR spectrum clearly indicates the presence of the key functional groups. The N-H stretching vibration of the secondary amide is expected around 3300 cm^{-1} . The strong absorptions in the 2870-2960 cm^{-1} region are characteristic of C-H stretching in the cyclopentyl and propyl groups. The most intense peak in the spectrum is predicted to be the C=O stretch of the amide (Amide I band) at approximately 1640 cm^{-1} . The N-H bending vibration (Amide II band) is expected around 1550 cm^{-1} . Finally, the C-Cl stretching vibration should be observable in the fingerprint region, around 750 cm^{-1} .

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity.

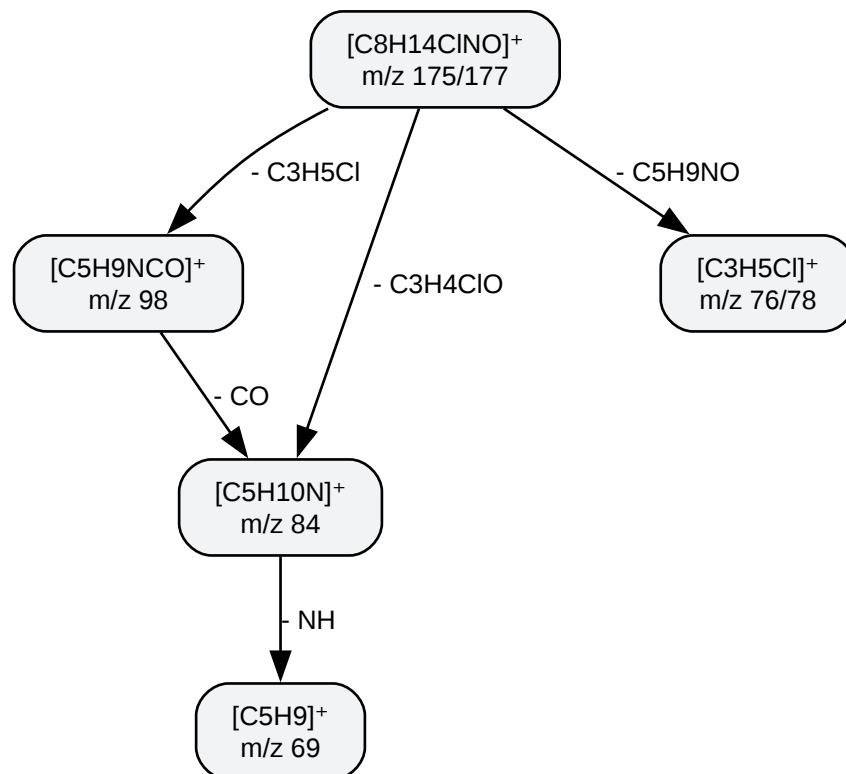
Experimental Protocol: MS Data Acquisition

- **Sample Introduction:** Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- **Ionization Method:** Electron Ionization (EI) is a common and effective method for the analysis of relatively small, volatile organic molecules.^{[6][7][8]} A standard electron energy of 70 eV is used to induce fragmentation and generate a reproducible mass spectrum.^{[6][8]}
- **Mass Analyzer:** A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

Predicted Mass Spectrum

- **Molecular Ion (M^+):** The molecular formula of **3-chloro-N-cyclopentylpropanamide** is $C_8H_{14}ClNO$. The nominal molecular weight is 175 g/mol. Due to the presence of chlorine, the molecular ion will appear as a characteristic isotopic cluster:
 - m/z 175 (corresponding to the ^{35}Cl isotope)
 - m/z 177 (corresponding to the ^{37}Cl isotope) in an approximate 3:1 ratio.
- **Key Fragmentation Pathways:**

Predicted Fragmentation of 3-chloro-N-cyclopentylpropanamide



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Caption: Predicted major fragmentation pathways in EI-MS.

Interpretation of Mass Spectrum

The mass spectrum is expected to show the molecular ion peak at m/z 175 and its isotopic partner at m/z 177. Common fragmentation patterns for amides include alpha-cleavage and McLafferty rearrangement. Alpha-cleavage next to the carbonyl group could lead to the loss of the chloropropyl radical, resulting in a fragment at m/z 98. Subsequent loss of carbon monoxide from this fragment would yield an ion at m/z 84. Another likely fragmentation is the cleavage of the amide bond, leading to the formation of a chloropropyl cation at m/z 76/78 and a cyclopentyl isocyanate radical cation. The cyclopentyl cation itself at m/z 69 is also a possible fragment.

Conclusion

This in-depth technical guide provides a comprehensive overview of the predicted spectral data for **3-chloro-N-cyclopentylpropanamide**. By combining predictive methodologies with fundamental spectroscopic principles, a detailed structural characterization has been presented. The provided protocols offer a robust framework for the experimental acquisition of this data, ensuring scientific integrity and reproducibility. This guide serves as a valuable resource for researchers and scientists working with this compound, facilitating its identification and further investigation.

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